molecular formula C10H8ClN3O2S B2921244 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide CAS No. 138712-79-5

2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Cat. No. B2921244
M. Wt: 269.7
InChI Key: NQGOLXWPOMFDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, commonly referred to as 2-chloro-N-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-ylbenzenecarboxamide, is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid with an empirical formula of C12H9ClN4O2. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is also used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of chemicals involving 1,2,4-thiadiazoles, which are synthesized through various methods including oxidative dimerization of thioamides and reactions with electrophilic reagents. Such compounds, including variations with thiadiazole moieties, have been synthesized to explore their reactivity and potential as precursors for further chemical transformations. For example, Mohamed et al. (2020) detailed an efficient methodology for synthesizing thiadiazole hybrids, demonstrating their potential in constructing new heterocycles with insecticidal activity Mohamed et al., 2020.

Biological Activities and Applications

The biological activities of compounds related to "2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide" have been extensively studied. Compounds with the thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. Tiwari et al. (2017) synthesized a series of compounds with the thiadiazole and benzamide groups, demonstrating significant anticancer activity, highlighting the potential therapeutic applications of these compounds Tiwari et al., 2017.

Mechanistic Studies and Chemical Behavior

Research into the chemical behavior of thiadiazole derivatives, such as keto/enol equilibrium studies, sheds light on the solvent and temperature-dependent properties of these compounds. Matwijczuk et al. (2017) investigated the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, providing insights into the physicochemical properties that may influence their biological activities Matwijczuk et al., 2017.

Structural Characterization and Novel Syntheses

Further studies have focused on the structural characterization of thiadiazole derivatives and the exploration of novel synthetic pathways. For instance, Adhami et al. (2012) reported on the synthesis of thiadiazolobenzamide and its complexes, contributing to the understanding of the structural aspects and potential applications of these compounds Adhami et al., 2012.

properties

IUPAC Name

2-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOLXWPOMFDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.